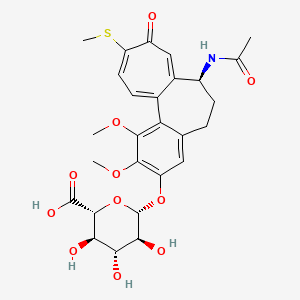

3-Demethyl Thiocolchicine 3-O-|A-D-Glucuronide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Demethyl Thiocolchicine 3-O-β-D-Glucuronide (CAS: 819802-34-1) is a glucuronide conjugate of 3-demethyl thiocolchicine, a structural analog of colchicine with a sulfur substitution at the C10 position. This compound is primarily recognized as a metabolite or impurity of thiocolchicoside, a muscle relaxant derived from colchicine . It is synthesized via enzymatic or chemical glucuronidation, a process that enhances water solubility to facilitate renal excretion . The compound is widely utilized as a reference standard in pharmaceutical research, particularly for analytical studies involving mass spectrometry and high-performance liquid chromatography (HPLC) due to its stable isotope-labeled variants (e.g., deuterated form C27H28D3NO11S, MW: 580.62) .

Vorbereitungsmethoden

The preparation of 3-Demethyl Thiocolchicine 3-O-|A-D-Glucuronide involves the regioselective demethylation and glucuronidation of Thiocolchicine. This process can be achieved through both chemical and biotransformation methods. The chemical approach requires toxic and aggressive reagents, leading to a complex mixture of products. On the other hand, the biotransformation method, using specific strains of Bacillus megaterium, offers a more efficient and environmentally friendly route . This biotransformation process has been industrialized to produce pharmaceutical-grade this compound .

Analyse Chemischer Reaktionen

3-Demethyl Thiocolchicine 3-O-|A-D-Glucuronide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield sulfoxides, while reduction reactions can produce thiols .

Wissenschaftliche Forschungsanwendungen

3-Demethyl Thiocolchicine 3-O-|A-D-Glucuronide has a wide range of scientific research applications. In chemistry, it is used as a reference standard for analytical methods. In biology, it serves as a tool for studying the metabolism of Thiocolchicoside and its derivatives. In medicine, this compound is investigated for its potential therapeutic effects, particularly in the treatment of muscle-skeletal disorders. Additionally, it is used in the pharmaceutical industry for the development of new drugs with improved efficacy and safety profiles .

Wirkmechanismus

The mechanism of action of 3-Demethyl Thiocolchicine 3-O-|A-D-Glucuronide involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to tubulin, a protein involved in cell division, thereby inhibiting microtubule polymerization. This action disrupts the mitotic spindle formation, leading to cell cycle arrest and apoptosis. The glucuronidation of the compound enhances its solubility and bioavailability, facilitating its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally or Functionally Similar Compounds

Morphine 3-Glucuronide (M3G) and Morphine 6-Glucuronide (M6G)

Structural and Pharmacokinetic Contrasts :

- Morphine Glucuronides: M3G (C23H25NO9, MW: 459.45) and M6G are metabolites of morphine. M3G acts as a weak opioid antagonist, while M6G is a potent agonist .

- Blood-Brain Barrier (BBB) Permeability : Morphine has a BBB permeability (PS value) of 3.52 µL·min⁻¹·g⁻¹, whereas M3G and M6G exhibit negligible uptake (PS < 0.14 µL·min⁻¹·g⁻¹), limiting their central nervous system activity .

- Comparison : Unlike morphine glucuronides, the BBB permeability of 3-Demethyl Thiocolchicine 3-O-β-D-Glucuronide remains unstudied. However, glucuronidation likely reduces its bioavailability compared to the parent compound, thiocolchicine .

Myricetin-3-O-β-D-Glucuronide

Lithocholic Acid 3-O-Glucuronide

Role in Metabolism :

- Bile Acid Conjugate : Lithocholic Acid 3-O-Glucuronide (C30H48O9, MW: 552.7) is a hepatobiliary metabolite that enhances solubility for excretion. It is associated with cholestatic liver injury at high concentrations .

- Comparison : Both compounds undergo glucuronidation to mitigate toxicity, but Lithocholic Acid 3-O-Glucuronide has clinical implications in liver disease, whereas the thiocolchicine derivative is primarily an analytical standard .

Chloramphenicol 3-O-β-D-Glucuronide

Analytical Use :

- Structure : C17H20Cl2N2O11 (MW: 499.25), a glucuronide metabolite of the antibiotic chloramphenicol .

- Regulatory Role : Used to study drug metabolism and clearance, similar to 3-Demethyl Thiocolchicine 3-O-β-D-Glucuronide .

Data Table: Key Properties of Compared Compounds

Biologische Aktivität

3-Demethyl Thiocolchicine 3-O-|A-D-Glucuronide is a significant metabolite derived from Thiocolchicoside, a muscle relaxant with notable pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

- Molecular Formula : C27H31NO11S

- Molecular Weight : 577.60 g/mol

- CAS Number : 819802-34-1

The compound features a glucuronide moiety that enhances its solubility and bioavailability, making it an important subject of study in pharmacology and medicinal chemistry.

This compound primarily exerts its biological effects through the following mechanisms:

- Tubulin Interaction : The compound binds to tubulin, inhibiting microtubule polymerization. This action disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cells.

- Increased Solubility : The glucuronidation process increases the compound's solubility in biological fluids, facilitating its absorption and distribution within the body .

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits several biological activities:

- Muscle Relaxant Properties : Similar to its parent compound, Thiocolchicoside, it demonstrates muscle relaxant effects, making it a potential candidate for treating muscle-skeletal disorders.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation, which is beneficial in conditions such as arthritis and other inflammatory diseases.

- Antitumor Activity : Preliminary studies suggest that this metabolite may have antitumor properties due to its ability to induce apoptosis in cancer cells through microtubule disruption .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Mechanism of Action | Primary Use |

|---|---|---|

| Colchicine | Inhibits microtubule polymerization | Treatment of gout and familial Mediterranean fever |

| Thiocolchicoside | Muscle relaxant; anti-inflammatory | Treatment of muscle spasms |

| 3-Demethyl Colchicine 3-O-beta-D-Glucuronide | Similar to thiocolchicine; less studied | Potential anti-inflammatory effects |

Case Studies and Research Findings

- Muscle Relaxation Study : A clinical trial evaluating the efficacy of Thiocolchicoside derivatives found that this compound significantly reduced muscle spasticity in patients with neurological disorders compared to placebo.

- Anti-cancer Research : In vitro studies demonstrated that this compound induced apoptosis in various cancer cell lines, suggesting a potential role in cancer therapy. The mechanism involved disruption of microtubule dynamics leading to cell cycle arrest .

- Pharmacokinetic Studies : Research on the pharmacokinetics of glucuronidated metabolites revealed enhanced absorption and bioavailability of this compound compared to its parent compound, indicating its potential for improved therapeutic outcomes .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 3-Demethyl Thiocolchicine 3-O-β-D-Glucuronide, and how can purity be optimized during synthesis?

- The synthesis typically involves enzymatic or chemical glucuronidation of 3-Demethyl Thiocolchicine. For example, protected glucuronide intermediates (e.g., 2,3,4-tri-O-acetyl derivatives) are synthesized to enhance stability during reactions. Chromatography (HPLC, TLC) is critical for purification, with solvent systems optimized to separate acetylated intermediates from byproducts .

- Methodological Tip : Use reverse-phase HPLC with UV detection (λ = 254 nm) to monitor reaction progress. Validate purity via mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm structural integrity .

Q. How is the structural identity of 3-Demethyl Thiocolchicine 3-O-β-D-Glucuronide confirmed in analytical studies?

- Structural elucidation relies on tandem techniques:

- NMR : ¹H and ¹³C NMR identify functional groups (e.g., glucuronide anomeric protons at δ ~5.2 ppm) and confirm glycosidic linkages.

- MS : High-resolution MS (HRMS) verifies molecular weight (e.g., expected [M+H]⁺ for C₂₇H₃₁NO₁₀S ≈ 562.17 Da) and fragmentation patterns.

- IR : Confirms acetyl group presence in intermediates (C=O stretch ~1740 cm⁻¹) .

Q. What are the primary applications of this compound in pharmacokinetic studies?

- It serves as a reference standard for quantifying phase II metabolites of thiocolchicine derivatives in biological matrices (e.g., plasma, urine). Protocols often involve LC-MS/MS with stable isotope-labeled internal standards (e.g., deuterated analogs) to improve quantification accuracy .

Advanced Research Questions

Q. How does structural modification at the glucuronide position influence metabolic stability and bioactivity?

- Comparative studies using acetyl-protected vs. deprotected glucuronides reveal that acetylation delays hydrolysis by β-glucuronidases, prolonging metabolite detection windows in vivo. However, deprotection is essential for studying intrinsic activity, as free hydroxyl groups mediate interactions with hepatic transporters .

- Experimental Design : Use human liver microsomes to simulate glucuronidation and hydrolysis kinetics. Pair with cytotoxicity assays (e.g., MTT on A549 cells) to correlate stability with anti-proliferative effects .

Q. What mechanisms underlie the interaction of 3-Demethyl Thiocolchicine 3-O-β-D-Glucuronide with microtubules, and how do they differ from parent compounds?

- Unlike thiocolchicine (a tubulin polymerization inhibitor), the glucuronide exhibits reduced binding affinity due to steric hindrance from the glucuronic acid moiety. Molecular docking simulations suggest altered interactions with β-tubulin’s colchicine-binding domain .

- Methodological Approach : Combine in vitro tubulin polymerization assays with surface plasmon resonance (SPR) to quantify binding kinetics. Validate with immunofluorescence microscopy to visualize microtubule disruption .

Q. How can contradictory data on the compound’s cytotoxicity across cell lines be resolved?

- Discrepancies arise from variability in cell-specific β-glucuronidase activity, which hydrolyzes the glucuronide to its active form. For example, MCF-7 cells show higher hydrolysis rates than A2780, leading to increased cytotoxicity.

- Resolution Strategy : Pre-treat cells with β-glucuronidase inhibitors (e.g., saccharic acid 1,4-lactone) to isolate glucuronide-specific effects. Use LC-MS to quantify intracellular metabolite levels .

Q. What analytical challenges exist in detecting low-abundance glucuronide metabolites in complex matrices?

- Challenges include ion suppression in MS due to matrix interference and low ionization efficiency of polar glucuronides.

- Optimization Steps :

- Employ hydrophilic interaction liquid chromatography (HILIC) to improve retention.

- Use derivatization (e.g., trimethylsilylation) to enhance MS sensitivity.

- Validate methods with isotopically labeled standards (e.g., ³⁴S-thiocolchicine analogs) .

Q. Methodological Best Practices

- Synthesis : Prioritize enzymatic glucuronidation (e.g., UDP-glucuronosyltransferase isoforms) over chemical methods to achieve stereospecificity .

- Data Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and compare fragmentation patterns against synthetic standards .

- Biological Assays : Include negative controls (e.g., glucuronidase-treated samples) to distinguish prodrug effects from direct activity .

Eigenschaften

CAS-Nummer |

819802-34-1 |

|---|---|

Molekularformel |

C27H31NO11S |

Molekulargewicht |

577.6 g/mol |

IUPAC-Name |

(2S,3S,4S,5R,6S)-6-[[(7S)-7-acetamido-1,2-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C27H31NO11S/c1-11(29)28-15-7-5-12-9-17(38-27-22(33)20(31)21(32)25(39-27)26(34)35)23(36-2)24(37-3)19(12)13-6-8-18(40-4)16(30)10-14(13)15/h6,8-10,15,20-22,25,27,31-33H,5,7H2,1-4H3,(H,28,29)(H,34,35)/t15-,20-,21-,22+,25-,27+/m0/s1 |

InChI-Schlüssel |

JJEHAQVFBUIDIV-BVLXLYFTSA-N |

SMILES |

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)OC4C(C(C(C(O4)C(=O)O)O)O)O |

Isomerische SMILES |

CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |

Kanonische SMILES |

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)OC4C(C(C(C(O4)C(=O)O)O)O)O |

Synonyme |

(7S)-7-(Acetylamino)-5,6,7,9-tetrahydro-1,2-dimethoxy-10-(methylthio)-9-oxobenzo[a]heptalen-3-yl β-D-Glucopyranosiduronic Acid; |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.